molecular formula C12H19N3O B1456560 N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine CAS No. 1219967-73-3

N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine

Cat. No.: B1456560
CAS No.: 1219967-73-3
M. Wt: 221.3 g/mol
InChI Key: YKFGPCGVUIUMHZ-UHFFFAOYSA-N
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Description

N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine: is an organic compound with the molecular formula C12H19N3O . This compound is characterized by the presence of a pyridine ring substituted with a tetrahydro-2H-pyran-4-ylmethyl group and a methyl group on the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and tetrahydro-2H-pyran-4-ylmethyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the tetrahydro-2H-pyran-4-ylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N2-Methyl-N2-(tetrahydro-2H-thiopyran-4-yl)pyridine-2,3-diamine
  • N2-Methyl-N2-(tetrahydro-2H-pyran-4-yl)pyridine-2,5-diamine

Comparison: N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine is unique due to the specific substitution pattern on the pyridine ring and the presence of the tetrahydro-2H-pyran-4-ylmethyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications compared to its analogs.

Properties

IUPAC Name

2-N-methyl-2-N-(oxan-4-ylmethyl)pyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-15(9-10-4-7-16-8-5-10)12-11(13)3-2-6-14-12/h2-3,6,10H,4-5,7-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFGPCGVUIUMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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